4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole
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Overview
Description
4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with bis(4-methoxyphenyl)methylidene and phenyl groups, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the McMurry coupling reaction, where two carbonyl compounds are coupled in the presence of a titanium reagent to form the desired product . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the McMurry coupling reaction or other suitable synthetic routes. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, as a potential selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity, influencing gene expression and cellular responses. The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-[Bis(4-methoxyphenyl)methylidene]-2-substituted phenyl-benzopyrans: Similar in structure but with different substituents on the benzopyran ring.
3,4-bis[(4-methoxyphenyl)methylidene]oxolane-2,5-dione: Another compound with bis(4-methoxyphenyl)methylidene groups but with an oxolane ring instead of a pyrrole ring.
Uniqueness
4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to act as a selective estrogen receptor modulator sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
CAS No. |
820213-31-8 |
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Molecular Formula |
C25H23NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-[bis(4-methoxyphenyl)methylidene]-5-phenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C25H23NO2/c1-27-21-12-8-18(9-13-21)24(19-10-14-22(28-2)15-11-19)23-16-17-26-25(23)20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3 |
InChI Key |
PUSANHFNKGEDRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2CCN=C2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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